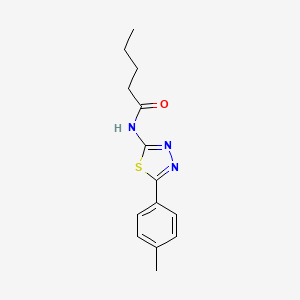

N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)pentanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

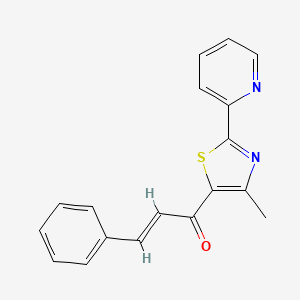

“N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)pentanamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities . The compound also contains an amide group and a tolyl group (a derivative of toluene). These functional groups could potentially influence the compound’s reactivity and biological activity.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by X-ray diffraction or computational methods . The thiadiazole ring, the amide group, and the tolyl group would all contribute to the overall structure.Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the thiadiazole ring, the amide group, and the tolyl group . These groups could participate in a variety of chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the thiadiazole ring, the amide group, and the tolyl group could influence its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Antiepileptic Activity

A study focused on evaluating the antiepileptic activity of a new amide derivative of valproic acid and 1,3,4-thiadiazole. The substance, valprazolamide, demonstrated antiepileptic activity in models of seizures induced by pentylenetetrazole or maximal electroshock in mice. These findings highlight its potential as a novel antiepileptic agent (Malygin, 2020).

Antimicrobial and Antibacterial Activity

Research into thiadiazole derivatives has shown significant antimicrobial and antibacterial properties. For instance, synthesis and evaluation of [1,3,4]thiadiazol-2yl-3,3a,5,6-tetrahydro-2H-pyrazolo[3,4-d]thiazoles as antimicrobial agents demonstrated potential against a variety of pathogens. This underscores the utility of thiadiazole derivatives in developing new antimicrobial strategies (Seelam & Shrivastava, 2016).

Anticancer Agents

The synthesis of new pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles has been explored for their potential as anticancer agents. These compounds exhibit moderate to high anticancer activity, offering insights into the development of novel therapeutic options for cancer treatment (Dawood et al., 2013).

Corrosion Inhibition

The application of thiadiazole compounds in corrosion inhibition, especially for protecting materials like steel in corrosive environments, has been documented. Studies reveal that certain 1,3,4-thiadiazole derivatives effectively inhibit corrosion, indicating their potential utility in industrial applications (Bentiss et al., 2007).

Analytical and Bioanalytical Applications

In bioanalytical chemistry, thiadiazole derivatives have been utilized in the development of quality control methods for promising anticonvulsants. This includes the analysis of N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, showcasing the importance of thiadiazole derivatives in pharmaceutical analysis (Sych et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-3-4-5-12(18)15-14-17-16-13(19-14)11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3,(H,15,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEOUXQJHOTGRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine dihydrochloride](/img/no-structure.png)

![N-[(4-Chloro-2-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2389571.png)

![2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2389575.png)

![N-(2,3-dimethylphenyl)-2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2389584.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2389588.png)

![(2S)-2-[[(2S,4R)-4-Hydroxypyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2389590.png)